molecular formula C20H18BrNO B11591248 8-bromo-2-(2,5-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

8-bromo-2-(2,5-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No.: B11591248
M. Wt: 368.3 g/mol
InChI Key: ZKKDTGWVAJCSBJ-UHFFFAOYSA-N
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Description

8-bromo-2-(2,5-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is an organic compound that belongs to the class of naphthoxazines This compound is characterized by the presence of a bromine atom, a dimethylphenyl group, and a dihydronaphthoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2-(2,5-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a naphthoxazine precursor, followed by the introduction of the dimethylphenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3), and are carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2-(2,5-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-bromo-2-(2,5-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-bromo-2-(2,5-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine: Lacks the bromine atom.

    8-chloro-2-(2,5-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine: Contains a chlorine atom instead of bromine.

    8-bromo-2-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine: Lacks the dimethyl groups on the phenyl ring.

Uniqueness

The presence of the bromine atom and the dimethylphenyl group in 8-bromo-2-(2,5-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine imparts unique chemical properties and reactivity compared to its similar compounds

Properties

Molecular Formula

C20H18BrNO

Molecular Weight

368.3 g/mol

IUPAC Name

8-bromo-2-(2,5-dimethylphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine

InChI

InChI=1S/C20H18BrNO/c1-13-3-4-14(2)19(9-13)22-11-18-17-7-6-16(21)10-15(17)5-8-20(18)23-12-22/h3-10H,11-12H2,1-2H3

InChI Key

ZKKDTGWVAJCSBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC3=C(C=CC4=C3C=CC(=C4)Br)OC2

Origin of Product

United States

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